d-Camphocarboxylic acid
Description
Historical Context and Seminal Discoveries of d-Camphocarboxylic Acid
Early Isolation and Structural Postulations of this compound
The parent compound, camphor (B46023), has been known since antiquity, but the specific isolation of its carboxylic acid derivative, camphocarboxylic acid, occurred later. Early methods for its preparation involved dissolving camphor in a solvent like ether and reacting it with sodium. onelook.com The initial structural hypotheses were based on the well-established bicyclic [2.2.1]heptane framework of camphor. ontosight.ai The history of the closely related camphoric acid, first isolated in the early 19th century, provided a basis for understanding the structure of camphor derivatives. wikipedia.org The structural elucidation of these rigid, bridged ring systems was a significant challenge for early organic chemists and was pivotal in the development of stereochemistry. uoa.grresearchgate.netredalyc.org
Pioneering Syntheses and Structural Elucidation Contributions Involving this compound
The definitive structure of this compound was confirmed through a combination of chemical degradation, synthesis, and eventually, modern spectroscopic techniques. An early report from 1908 details its use in experiments mimicking enzymatic decarboxylation. unibo.it The total synthesis of the related camphoric acid by Finnish chemist Gustav Komppa in 1904 was a landmark achievement that solidified the structural understanding of camphor and its derivatives. wikipedia.org These pioneering synthetic efforts paved the way for the manipulation and utilization of the camphor skeleton in various chemical applications.
Enantiomeric Forms and Chiral Significance in this compound Research
The presence of multiple stereocenters in the this compound molecule gives rise to its chirality, a fundamental property that dictates its interactions in three-dimensional space. The compound exists as two non-superimposable mirror images, or enantiomers: the dextrorotatory ((+)-camphocarboxylic acid) and levorotatory ((-)-camphocarboxylic acid) forms. ontosight.ai
The significance of chirality is paramount in many areas of chemistry, most notably in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. ardena.comchiralpedia.com One enantiomer might be therapeutically effective, while the other could be inactive or even harmful. chiralpedia.com This understanding has made the development of methods to produce single enantiomers a critical area of research. ardena.compharmacompass.com this compound, being a readily available chiral molecule, has been extensively studied for its role in influencing the stereochemical outcome of chemical reactions.
Role of this compound as a Fundamental Chiral Building Block in Organic Synthesis
This compound and its derivatives are highly valued as chiral building blocks in asymmetric synthesis. ontosight.ai This involves using a chiral molecule to control the formation of a new stereocenter in a target molecule.
There are several ways this compound is employed:
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Camphor-based auxiliaries are widely used due to their rigid structure which provides a predictable steric environment. researchgate.nettcichemicals.com
Chiral Resolving Agents: Racemic mixtures, which contain equal amounts of both enantiomers, can be separated into their individual components through a process called resolution. wikipedia.org Chiral acids like this compound can be used to react with a racemic base to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like crystallization. wikipedia.orgnumberanalytics.com
Chiral Ligands and Catalysts: Derivatives of this compound can be used to create chiral ligands for metal catalysts used in asymmetric catalysis. researchgate.net These chiral catalysts can then be used in small amounts to produce large quantities of an enantiomerically pure product. nih.govmdpi.com For example, it has been used in the synthesis of homochiral metal-organic frameworks (MOFs), which have potential applications in chiral recognition and separation. csulb.edu
The versatility of this compound as a chiral building block has been demonstrated in the synthesis of a variety of complex molecules, including synthetic analogues of natural alkaloids and intermediates for pharmaceuticals. nih.govnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Systematic Name | (1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Appearance | White crystalline solid |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607). ontosight.ai |
Table 2: Chemical Compounds Mentioned
| Compound Name | Systematic Name or Description |
|---|---|
| This compound | (1R,2S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
| Camphor | (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one |
| Camphoric Acid | (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
| Sodium | A chemical element with the symbol Na and atomic number 11. |
| Ether | A class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. |
| Bismuth tris(2-oxobornane-3-carboxylate) | A derivative of camphocarboxylic acid. ontosight.ai |
| Tartaric Acid | 2,3-dihydroxybutanedioic acid |
| Brucine | A toxic alkaloid |
| (+)-Cinchotoxine | An alkaloid derived from cinchona bark. |
| Mandelic Acid | 2-hydroxy-2-phenylacetic acid |
| (1R)-(-)-10-Camphorsulfonic acid | A chiral resolving agent. google.com |
Structure
3D Structure
Properties
CAS No. |
18530-30-8 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(1R,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11+/m1/s1 |
InChI Key |
XNMVAVGXJZFTEH-XGLFCGLISA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for D Camphocarboxylic Acid and Its Derivatives
Preparative Routes to d-Camphocarboxylic Acid
The preparation of this compound can be achieved through the oxidation of d-camphor (B3430136) or via a complete "de novo" synthesis from simpler acyclic precursors.
The most common method for preparing this compound, also known as d-camphoric acid, is through the oxidation of d-camphor. wikipedia.org This process involves the cleavage of the bicyclic ketone ring of camphor (B46023). Strong oxidizing agents are typically required for this transformation.
One of the historically significant methods utilizes nitric acid to oxidize camphor. wikipedia.orgscribd.com This reaction breaks the carbon-carbon bond between the carbonyl group and one of the adjacent bridgehead carbons, leading to the formation of the dicarboxylic acid. The rigid bicyclic structure of camphor presents opportunities for various chemical transformations. For instance, reactions involving the enolate of camphor can lead to the formation of aldehyde-acid intermediates under specific conditions.
Different oxidizing agents and reaction conditions can be employed to optimize the yield and purity of this compound. The general principle of Jones oxidations, which use chromium-based reagents like CrO₃/H⁺, is to oxidize alcohols to carboxylic acids or ketones. pitt.edu While this is more directly applied to the synthesis of camphor from borneol, the underlying principles of oxidative cleavage are relevant. pitt.edu
While oxidation of naturally abundant camphor is the more common route, the total synthesis of camphoric acid from simple, non-chiral starting materials has been a significant achievement in organic chemistry, confirming the structure of camphor itself. wikipedia.org The first successful total synthesis of camphoric acid was accomplished by Finnish chemist Gustav Komppa in 1904. wikipedia.org
Komppa's synthesis started from diethyl oxalate (B1200264) and 3,3-dimethylpentanoic acid, demonstrating a method to construct the complex bicyclic framework from acyclic precursors. wikipedia.org Total synthesis provides a route to camphoric acid and its derivatives that is independent of natural sources and allows for the potential creation of analogues not accessible from camphor itself. nih.govorganicchemistrydata.orgnih.gov
Advanced Derivatization Strategies of this compound
The two carboxylic acid groups of this compound allow for a wide range of derivatization reactions, leading to the formation of imides, amides, and esters with potential applications in various fields of chemistry.
Cyclic imides can be readily synthesized from d-camphoric acid anhydride (B1165640), which is itself prepared by the dehydration of d-camphoric acid. The synthesis of these imides involves the reaction of the anhydride with various primary amines or hydrazides. researchgate.netosi.lv
The reaction conditions can be tailored to the specific amine used. For example, reactions with certain amines can be carried out by refluxing the mixture without a solvent. researchgate.net In other cases, particularly with less reactive aromatic amines, a high-boiling solvent such as o-xylene (B151617) is used to facilitate the reaction at elevated temperatures. researchgate.net These methods have been used to synthesize a variety of novel d-camphoric acid imides with good yields. researchgate.netosi.lv A general approach for producing cyclic imides involves heating an aqueous mixture of the cyclic anhydride and an amine, often in the presence of a carboxylic acid like acetic acid. google.com
Table 1: Synthesis of Cyclic D-(+)-Camphoric Acid Imides
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| d-Camphoric acid anhydride | Aliphatic linear amines | Various | Corresponding imide | Good | researchgate.net |
| d-Camphoric acid anhydride | Aromatic amines | Reflux in o-xylene | Corresponding imide | Good | researchgate.net |
The carboxylic acid groups of this compound can be converted to amides through reaction with amines. libretexts.orgkhanacademy.org The direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water. youtube.com Alternatively, the carboxylic acid can be "activated" first. One common method is to convert the carboxylic acid to a more reactive derivative like an acid chloride or an anhydride. libretexts.org
A specific example is the formation of a dianilide from this compound. When heated with phenyl isocyanate at 150-170°C, this compound yields the corresponding dianilide, C₈H₁₄(CO.NHPh)₂. acs.org This dianilide crystallizes from chloroform (B151607) as white needles with a melting point of 222-223°C. acs.org
Table 2: Properties of this compound Dianilide
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄(CO.NHPh)₂ | acs.org |
| Appearance | White needles (from chloroform) | acs.org |
| Melting Point | 222-223°C | acs.org |
Selective derivatization of one of the two carboxylic acid groups in this compound can lead to the formation of monoamides and isomeric esters.
The formation of a monoamide can be achieved through controlled reaction conditions or by the hydrolysis of a di-substituted derivative. For instance, heating the dianilide of this compound with concentrated alcoholic potash results in the formation of anilidocamphocarboxylic acid (NHPh.CO.C₈H₁₄.CH₂.COOH), a monoamide, which melts at 203°C. acs.org
Isomeric esters can be formed by esterifying one of the two non-equivalent carboxylic acid groups in this compound. vedantu.com The formation of esters, or esterification, typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. vedantu.comvedantu.com Due to the different steric environments of the two carboxylic acid groups in this compound, selective mono-esterification can be achieved by carefully choosing the alcohol and reaction conditions, leading to two possible isomeric monoesters.
Polycondensation Reactions Utilizing d-Camphoric Acid as a Monomer
d-Camphoric acid, a chiral dicarboxylic acid derived from the natural monoterpenoid (+)-camphor, serves as a valuable bio-based monomer in the synthesis of various polymers through polycondensation reactions. researchgate.netmdpi.com Its rigid and bulky bicyclic structure can impart unique thermal and mechanical properties to the resulting polymer backbone. The synthesis of high molecular weight, fully bio-based random copolymers has been successfully achieved through two-stage melt polycondensation of d-camphoric acid with other monomers, such as 2,5-furandicarboxylic acid. mdpi.com
One common method for polymerization is interfacial polycondensation, a technique utilized in the industrial synthesis of aramids and polycarbonates. meddocsonline.orgresearchgate.net This process has been employed to react the salt of d-camphoric acid with various organometallic dihalides, including organotin dihalides and Group 4 metallocene dichlorides like zirconocene (B1252598) dichloride. meddocsonline.orgresearchgate.netresearchgate.net The reactions are typically rapid, occurring in 30 seconds or less, and produce organometallic polyesters. researchgate.net For instance, the reaction between the salt of d-camphoric acid and an organotin dichloride proceeds with camphoric acid acting as the Lewis base. meddocsonline.org The resulting organotin polyesters have demonstrated the ability to inhibit the growth of breast cancer cells in laboratory studies. meddocsonline.org
In these organotin polyesters, infrared (IR) spectroscopy confirms the formation of the Sn-OOC(O) linkage. researchgate.net The geometry around the tin atom can feature a combination of bridging and non-bridging structures. researchgate.net Similarly, copolymers have been synthesized by reacting bis(hydroxyethyl) camphorate (BEHC) with bis(hydroxyethyl) terephthalate (B1205515) (BHET), leading to PEC-co-PET copolymers. recercat.cat The introduction of the rigid camphoric acid unit is intended to maintain or enhance the chemical and thermal stability of the polymer, similar to the effect of other cycloaliphatic monomers. mdpi.com
Below is a table summarizing various polycondensation reactions involving d-camphoric acid.
| Co-monomer / Reactant | Polymerization Technique | Resulting Polymer Type | Catalyst / Conditions | Key Findings |
| 2,5-Furandicarboxylic acid (FDCA) & 1,4-Butanediol | Two-stage melt polycondensation | Poly(butylene furanoate/camphorate) P(BFmBCn) | Two-stage melt polycondensation, up to 230 °C, low pressure (0.06 mbar) | Resulted in high molecular weight, fully bio-based random copolymers with tunable properties. mdpi.com |
| Organotin dihalides | Interfacial polycondensation | Organotin polyester | Reaction of the salt of d-camphoric acid with the dihalide. | Rapid reaction (<30s); products are polymeric with chain lengths from 230 to 2200. researchgate.net |
| Zirconocene dichloride | Interfacial polycondensation | Metallocene-containing polymer | Commercially available reactants used to facilitate potential scale-up. | Demonstrates the versatility of d-camphoric acid in creating organometallic polymers. researchgate.net |
| Succinic acid & Diols | Polycondensation | Aliphatic polyester | Lewis acidic catalysts, e.g., titanium tetra-n-butoxide [Ti(OnBu)4]. | Produced polymers with molecular weights (Mn) up to 30 kDa. recercat.cat |
Single-Stage Synthesis of Polycyclic Nitrogen-Containing Analogues from d-Camphoric Acid
A highly effective, single-stage method has been developed for synthesizing novel polycyclic nitrogen-containing compounds, which can be classified as synthetic analogues of alkaloids, using (+)-camphoric acid as the starting material. nih.govscispace.com This procedure involves the direct reaction of camphoric acid with various aliphatic or aromatic diamines. researchgate.netnih.gov
The reaction is typically carried out by refluxing a mixture of camphoric acid and the diamine without the need for a catalyst. nih.govresearchgate.net In instances where the boiling point of the starting amine is below 200 °C, phenol (B47542) is utilized as a high-boiling solvent, which has been found to be optimal for achieving good product yields. nih.govscispace.com For example, the reaction between (+)-camphoric acid and ethylenediamine (B42938) in phenol results in an almost quantitative conversion to the corresponding polycyclic amide with an 80% yield after two hours. nih.gov It has been demonstrated that the use of Lewis acid catalysts, such as anhydrous zinc chloride, can be counterproductive, leading to increased reaction times and reduced yields of the desired products. nih.govresearchgate.net
This synthetic strategy has been used to produce a range of polycyclic amides that incorporate both a heterocyclic fragment and the bicyclic camphor structure, as well as symmetrical cyclic amides. nih.govresearchgate.net The structures of these synthesized compounds have been rigorously confirmed through various spectral data, including X-ray crystallographic analysis for crystalline products. nih.gov
The table below details the synthesis of several polycyclic nitrogen-containing analogues from d-camphoric acid.
| Diamine Reactant | Solvent / Conditions | Resulting Product | Yield |
| Ethylenediamine | Phenol, Reflux, 2 hours | Polycyclic amide (Product 3) | 80% nih.gov |
| o-Phenylenediamine | Reflux, 3 hours | Benzimidazole derivative (Product 10a) and its isomer (10b) | 40% (10a), 2% (10b) researchgate.net |
| 1,8-Diaminonaphthalene | Reflux, 3 hours | Perimidine derivative (Product 12a) and its isomer (12b) | 30% (12a), 2% (12b) researchgate.net |
| o-Aminobenzylamine | No solvent, 4 hours | Quinazoline-like agent (Product 14) | 45% nih.govresearchgate.net |
Reaction Mechanisms and Kinetic Investigations of D Camphocarboxylic Acid
Decarboxylation Kinetics of d-Camphocarboxylic Acid
The decarboxylation of β-keto acids, such as this compound, is a reaction of significant interest in organic chemistry. The stability of these acids and the kinetics of their decomposition are influenced by several factors, including the presence of catalysts and the nature of the solvent.
Influence of Optically Active Bases on Decarboxylation Reaction Rates
The rate of decarboxylation of this compound can be influenced by the presence of optically active bases. Studies have explored the correlation between the configuration of these bases and the velocity of the decarboxylation process. For instance, the use of cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) has been investigated in the context of enantioselective reactions. unibo.it While early work by Bredig involved the use of these alkaloids to catalyze the enantioselective addition of HCN to benzaldehyde, the underlying principle of using chiral catalysts to influence reaction rates is relevant. unibo.it The interaction between the chiral base and the this compound can lead to diastereomeric transition states with different energy levels, thus affecting the rate of CO2 elimination.
Solvent Effects and Reaction Irreversibility in Decarboxylation Processes
The solvent plays a crucial role in the kinetics of decarboxylation. Investigations into the decarboxylation of related β-keto acids, such as acetoacetic acid, have shown that the reaction rate is not significantly accelerated by solvents with high dielectric constants. masterorganicchemistry.com This observation has led to the proposal of a cyclic transition state for the decarboxylation mechanism, as opposed to a process involving a charged intermediate. masterorganicchemistry.com In non-polar solvents, the enol form of β-keto acids is more prevalent, which can facilitate an internal hydrogen bond that is part of the cyclic transition state. masterorganicchemistry.com Protic solvents, on the other hand, can disrupt this internal hydrogen bonding. masterorganicchemistry.com
The decarboxylation process is generally considered irreversible, as it results in the loss of carbon dioxide, a stable and gaseous molecule. nih.gov Recent studies, however, have demonstrated that under specific conditions in polar aprotic solvents like dimethylformamide, the reversible decarboxylation of certain stable carboxylic acids can occur. nih.gov
Nucleophilic Acyl Substitution Reactions of this compound Derivatives
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgpressbooks.pub The reactivity of these derivatives towards nucleophilic attack is a key aspect of their chemistry. libretexts.orgpressbooks.pub The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel a leaving group. masterorganicchemistry.comlibretexts.org The relative reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters > amides. pressbooks.pubuomustansiriyah.edu.iq
Amide Bond Formation via Carboxylate Salts and Isocyanates
A notable method for forming amide bonds from carboxylic acids involves their reaction with isocyanates. organic-chemistry.orgacs.orgnih.govresearchgate.netnih.gov This reaction proceeds through the condensation of a carboxylate salt with an aryl or electron-deficient isocyanate at room temperature, leading to the formation of the corresponding amide and the evolution of carbon dioxide. organic-chemistry.orgacs.orgnih.gov This method is atom-economical and operationally simple, avoiding the need for coupling reagents that generate stoichiometric byproducts. organic-chemistry.orgacs.org The reaction is compatible with a variety of functional groups, including hydroxyl groups and common amine protecting groups like Fmoc and Boc. organic-chemistry.orgacs.orgnih.gov The mechanism is believed to involve the initial formation of a mixed carboxylic-carbamic anhydride (B1165640), which then undergoes decarboxylation. acs.orgresearchgate.net For instance, this compound, when heated with phenyl isocyanate, yields the corresponding dianilide. acs.org
Reductions of Carboxyl Functionalities in this compound
The carboxyl group of this compound and its derivatives can be reduced to primary alcohols. britannica.comyoutube.com While carboxylic acids are generally more difficult to reduce than aldehydes and ketones, powerful reducing agents like lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) are effective. britannica.comyoutube.comkhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. youtube.comkhanacademy.org
The reduction with borane is particularly noteworthy as it can selectively reduce carboxylic acids in the presence of other carbonyl functionalities like ketones under carefully controlled conditions. youtube.com The mechanism of borane reduction involves an electrophilic attack by the borane on the carbonyl oxygen. youtube.com Lithium aluminum hydride is a highly reactive and non-selective reducing agent that readily reduces a wide range of carboxylic acid derivatives to primary alcohols. msu.edu
Stereochemical Control and Regioselectivity in this compound-Mediated Reactions
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where controlling stereochemistry and regioselectivity is paramount.
Stereochemical Control refers to the ability to influence the formation of a specific stereoisomer. youtube.com In reactions involving this compound or its derivatives, the chiral camphor (B46023) backbone can direct the approach of a reagent to one face of a reactive center over the other, a concept known as substrate control. youtube.com This can lead to the preferential formation of one enantiomer or diastereomer. The use of chiral auxiliaries, which are temporarily introduced to control a reaction's stereochemical outcome and then removed, is a related strategy. youtube.com Catalyst control, where an achiral catalyst can dictate the stereochemical course of a reaction, has also been demonstrated in cross-coupling reactions, allowing for selective inversion or retention of configuration. nih.gov
Regioselectivity is the preference for a reaction to occur at one position over another when multiple reaction sites are available. saskoer.calibretexts.orgdurgapurgovtcollege.ac.innumberanalytics.compurechemistry.org In reactions involving this compound, the regioselectivity can be influenced by both steric and electronic factors imposed by the bulky and structurally defined camphor framework. For example, in addition reactions to a double bond within a molecule containing a this compound moiety, the approach of the electrophile could be directed to a specific carbon atom of the double bond, leading to the formation of one constitutional isomer over another. saskoer.canumberanalytics.com The control of regioselectivity can be under either kinetic or thermodynamic control, depending on the reaction conditions and the energy differences between the transition states or the products. saskoer.ca
Applications of D Camphocarboxylic Acid in Advanced Organic Synthesis and Materials Science
d-Camphocarboxylic Acid as a Chiral Inducing Agent in Asymmetric Synthesis
Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. chiralpedia.com this compound and its derivatives have proven to be effective chiral auxiliaries and reagents in achieving high levels of stereocontrol in various chemical transformations. nih.gov The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule, like this compound, into a non-chiral starting material to guide the formation of a new chiral center. tcichemicals.com
The rigid bicyclic framework of this compound provides a well-defined steric environment that can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side. This directed attack leads to the preferential formation of one stereoisomer over the other. univpancasila.ac.id For instance, novel 1,3-diamine-derived bifunctional thiourea (B124793) and squaramide organocatalysts have been synthesized from (+)-camphoric acid. researchgate.net These catalysts have demonstrated efficiency in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, yielding products with high diastereoselectivities. researchgate.net The development of such chiral catalysts and auxiliaries derived from this compound is a testament to its utility in controlling the stereochemical outcome of organic reactions. nih.gov
Utilization of this compound as a Building Block for Complex Molecular Architectures
The term "building block" in chemistry refers to a molecular fragment or a real chemical compound with reactive functional groups that can be used for the modular assembly of more complex structures. wikipedia.orgsigmaaldrich.com this compound, with its carboxylic acid functionality and inherent chirality, serves as an excellent building block for the synthesis of a wide array of intricate molecules. nih.gov
Generation of Alkaloid Analogues via d-Camphoric Acid Scaffolds
Alkaloids are a diverse group of naturally occurring organic compounds that often exhibit significant biological activity. nih.gov The synthesis of alkaloid analogues, or structurally similar but non-natural compounds, is a key strategy in drug discovery. d-Camphoric acid, a derivative of this compound, has been successfully employed as a scaffold to generate novel polycyclic nitrogen-containing compounds that can be classified as synthetic analogues of alkaloids. nih.gov
An efficient, single-stage synthesis has been developed that involves the reaction of (+)-camphoric acid with various aliphatic or aromatic diamines. nih.gov This method has led to the creation of a library of compounds, some of which have shown promising antiviral activity. For example, a quinazoline-like compound synthesized from (+)-camphoric acid demonstrated inhibitory activity against different strains of the influenza A virus. nih.govnih.gov The use of (+)-camphoric acid as a starting material provides a straightforward route to complex, biologically relevant molecules. mdpi.comresearchgate.net
Precursors for Specialized Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, agrochemicals, and other functional organic materials. openmedicinalchemistryjournal.comnih.gov The synthesis of these ring systems is a central focus of organic chemistry. d-nb.infosioc-journal.cn d-Camphoric acid has proven to be a valuable precursor for the creation of specialized nitrogen-containing heterocyclic compounds.
A one-stage synthesis method has been developed for producing new polycyclic nitrogen-containing compounds by reacting (+)-camphoric acid with diamines. nih.gov This approach has yielded a series of heterocyclic compounds based on the (+)-camphoric acid framework. mdpi.com The antiviral activity of these synthesized compounds has been evaluated, with some showing notable efficacy against influenza A viruses. mdpi.com This highlights the potential of d-camphoric acid derivatives as building blocks for the development of new therapeutic agents. researchgate.net
This compound in Polymer Chemistry
The incorporation of bio-based monomers into polymers is a growing area of research aimed at developing sustainable materials with unique properties. d-Camphoric acid, being derived from a renewable resource, is an attractive candidate for use in polymer synthesis. researchgate.net Its rigid, cyclic structure can significantly influence the macromolecular properties of the resulting polymers. mdpi.com
Random Aromatic/Aliphatic Copolymer Synthesis with d-Camphoric Acid Monomers
Random copolymers are polymers in which the different monomer units are arranged in a random sequence along the polymer chain. rsc.org The synthesis of random aromatic/aliphatic copolyesters allows for the tuning of material properties by adjusting the ratio of the rigid aromatic and flexible aliphatic components. researchgate.net High molecular weight, fully bio-based random copolymers have been successfully synthesized using 2,5-furandicarboxylic acid (an aromatic diacid), (+)-camphoric acid (an aliphatic diacid), and 1,4-butanediol. mdpi.com
The synthesis is typically carried out via a two-stage melt polycondensation process. mdpi.com The resulting copolyesters, poly(butylene furanoate/camphorate)s, have been characterized to confirm their chemical structure and composition. mdpi.com This research demonstrates the feasibility of incorporating d-camphoric acid into copolyesters to create new, sustainable materials. mdpi.com
Investigation of Macromolecular Properties Influenced by d-Camphoric Acid Incorporation
The inclusion of d-camphoric acid units into a polymer chain can have a profound effect on its physical and chemical properties. mdpi.com In the case of the poly(butylene furanoate/camphorate) copolymers, the introduction of camphoric acid co-units has been shown to modulate the thermal and mechanical properties of the material. mdpi.com
The rigid, five-membered ring of the camphoric acid moiety can lead to an increase in the glass transition temperature (Tg) of the polymer. For instance, polyesters derived from camphoric acid and various diols have exhibited Tg values ranging from -16 °C to 125 °C. rsc.org Furthermore, the incorporation of camphoric acid can enhance the gas barrier properties of the polymer, making it suitable for applications such as food packaging. mdpi.com The extent of these property improvements is often directly proportional to the amount of camphoric acid incorporated into the polymer chain. mdpi.com Studies on the crystallinity of polymers containing coumaric acid derivatives, which also possess ring structures, have shown that the geometry of the monomer can influence the crystallinity of the final polymer. nih.gov
Below is a table summarizing the effect of incorporating d-camphoric acid on the properties of poly(butylene furanoate/camphorate) copolymers.
| Property | Effect of d-Camphoric Acid Incorporation | Reference |
| Glass Transition Temperature (Tg) | Can be increased, with values matching or exceeding some commercial polymers. | rsc.org |
| Gas Barrier Properties | Significantly improved, with performance reaching that of materials like EVOH. | mdpi.com |
| Mechanical Properties | Can be modulated depending on the amount of camphoric co-units. | mdpi.com |
| Hydrophobicity | Increased with higher amounts of camphoric acid co-units. | mdpi.com |
| Thermal Stability | Generally high, though may slightly decrease with increasing camphoric acid content. | mdpi.com |
This compound as a Tool Compound in Biochemical Research
This compound, a derivative of camphor (B46023), possesses a unique rigid, chiral structure that has led to its exploration as a specialized tool in various areas of biochemical research. Its inherent chirality and chemical properties allow it to be utilized in processes requiring stereospecific interactions, such as the resolution of racemic mixtures of biomolecules and in the study of chiral recognition phenomena at the molecular level.
One of the primary applications of this compound in a biochemical context is as a chiral resolving agent. wikipedia.orgtcichemicals.com The principle of chiral resolution relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, such as this compound, to form a pair of diastereomers. libretexts.org These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the resolving agent can be chemically removed to yield the individual, optically pure enantiomers of the target biomolecule. This technique is particularly valuable for the separation of racemic amino acids and their derivatives, which is crucial for studying their distinct biological activities. chemistryworld.comnih.gov While L-amino acids are the common constituents of proteins, D-amino acids also play significant, albeit less common, roles in biological systems, making their separation and study essential. chemistryworld.comnih.gov
The rigid bicyclic structure of the camphor moiety in this compound provides a well-defined stereochemical environment, which can be exploited for studying chiral recognition events. nih.govcsulb.edu Chiral recognition is a fundamental process in biology, governing interactions between enzymes and substrates, receptors and ligands, and the formation of higher-order protein structures. nih.gov Synthetic receptors designed to mimic biological recognition often incorporate chiral components to achieve selectivity. nih.gov While specific studies detailing this compound as a primary component in artificial receptors are not extensively documented, its structural motifs are representative of the types of chiral scaffolds used in the design of synthetic hosts for the selective binding of chiral guest molecules, including biologically relevant carboxylic acids and amino acids. nih.govijacskros.com
Furthermore, the principles of enzymatic resolution, where enzymes are used to selectively catalyze reactions on one enantiomer of a racemic substrate, are a cornerstone of biochemical research and pharmaceutical production. researchgate.netmdpi.comunimi.itnih.gov Lipases, for example, are a class of enzymes widely used for the kinetic resolution of racemic alcohols and carboxylic acids. mdpi.comunimi.itnih.gov While direct and extensive research on the enzymatic resolution of this compound itself is not a primary focus, the use of chiral acids as resolving agents is a complementary chemical approach to achieving the same goal of obtaining enantiomerically pure compounds for biochemical and pharmaceutical research. researchgate.netunimi.it
Spectroscopic Characterization Methodologies for D Camphocarboxylic Acid and Its Derivatives
Infrared Spectroscopy for Functional Group Analysis in d-Camphocarboxylic Acid Derivatives
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound and its derivatives, IR analysis focuses on the characteristic vibrational frequencies of the carboxylic acid group and other functionalities that may be introduced through chemical modification.
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band that typically appears in the region of 2500-3300 cm⁻¹. youtube.comyoutube.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules. pressbooks.pub Another key feature is the strong carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid like this compound, is expected around 1710 cm⁻¹. openstax.org Conjugation with a double bond or aromatic ring would shift this peak to a lower wavenumber. pressbooks.pub
When this compound is converted into its derivatives, such as esters, amides, or acid chlorides, the IR spectrum changes in predictable ways, allowing for the confirmation of the transformation.
Esters: The broad O-H stretch disappears, and the C=O stretching frequency shifts to a higher wavenumber, typically appearing around 1735 cm⁻¹. openstax.org A C-O stretching band also becomes visible in the 1210-1320 cm⁻¹ range. libretexts.org
Amides: The C=O stretching frequency is generally lower than in carboxylic acids, appearing around 1650-1680 cm⁻¹. openstax.org Primary (R-CONH₂) and secondary (R-CONHR') amides also show N-H stretching absorptions in the 3100-3500 cm⁻¹ region. Primary amides exhibit two bands in this region, while secondary amides show one.
Acid Chlorides: These derivatives are characterized by a C=O stretching frequency at a significantly higher wavenumber, typically near 1810 cm⁻¹. openstax.orgpressbooks.pub
The region of the IR spectrum from 1200 to 700 cm⁻¹ is known as the fingerprint region. libretexts.org This area contains a complex pattern of bands from C-C, C-O, and C-N single bond stretches, as well as various bending vibrations, which are unique to a specific molecule. libretexts.org
Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |
| C=O Stretch | 1700-1725 | Strong | |
| C-O Stretch | 1210-1320 | Medium | |
| Ester | C=O Stretch | 1735-1750 | Strong |
| C-O Stretch | 1000-1300 | Medium | |
| Amide (Primary) | N-H Stretch | ~3350 and ~3180 (two bands) | Medium |
| C=O Stretch | 1650-1680 | Strong |
Data compiled from multiple sources providing general ranges for these functional groups. openstax.orglibretexts.orgpressbooks.pub
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of this compound and Its Transformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the carbon-hydrogen framework. ebsco.comnanoqam.ca Both ¹H and ¹³C NMR are used to characterize this compound and to monitor its chemical transformations. researchgate.net
In the ¹H NMR spectrum of this compound, the most downfield signal is the acidic proton of the carboxyl group (-COOH), which is typically found between 10 and 13 ppm. princeton.edu This peak is often broad and can be exchanged with deuterium (B1214612) upon addition of D₂O, causing it to disappear from the spectrum. The protons on the carbons adjacent to the carbonyl group are deshielded and absorb in the range of 2.0-2.5 ppm. libretexts.org The complex bicyclic structure of the camphor (B46023) moiety results in a series of overlapping multiplets for the other aliphatic protons.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 170-185 ppm region. princeton.edulibretexts.org The carbons of the camphor skeleton will have chemical shifts characteristic of their specific environment.
Transformations of the carboxylic acid group lead to distinct changes in the NMR spectra:
Esterification: In the ¹H NMR spectrum, the acidic proton signal vanishes and new signals corresponding to the protons of the alcohol's alkyl group appear. For example, in a methyl ester, a sharp singlet would appear around 3.7 ppm. In the ¹³C NMR, the carbonyl carbon shifts slightly upfield to the 165-180 ppm range, and a new signal for the alkoxy carbon appears between 50-90 ppm. libretexts.org
Amide Formation: The ¹H NMR of an amide derivative would show N-H proton signals between 7.5 and 8.5 ppm (for primary and secondary amides). libretexts.org An interesting feature in some N,N-disubstituted amides is the observation of non-equivalent signals for the two N-alkyl groups due to restricted rotation around the C-N bond, which has partial double bond character. libretexts.org The amide carbonyl carbon appears in the 160-180 ppm range in the ¹³C NMR spectrum. libretexts.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all the proton and carbon signals unambiguously, confirming the connectivity within the complex camphor framework and its derivatives. princeton.edu
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound and its Derivatives
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-C OOH ) | 10.0 - 13.0 | 170 - 185 |
| Ester (-C OOCH₃) | 3.5 - 3.8 (for -OCH₃) | 165 - 180 |
| Amide (-C ONH ₂) | 7.5 - 8.5 (for -NH₂) | 160 - 180 |
| α-Protons (-CH -C=O) | 2.0 - 2.5 | - |
Data compiled from sources providing typical chemical shift ranges for these functional groups. princeton.edulibretexts.orglibretexts.org
Chiroptical Spectroscopic Studies of d-Camphorimide and Related Structures
Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), investigates the differential interaction of chiral molecules with left and right circularly polarized light. cas.cz These techniques are particularly powerful for studying the stereochemistry of chiral compounds like d-camphorimide, a derivative prepared from camphoric acid.
Camphorimide is a valuable subject for chiroptical studies because it contains the imide chromophore within the rigid and well-defined chiral bornane ring system. The spectroscopic properties of the imide chromophore can thus be investigated in a constrained chiral environment.
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum shows positive or negative peaks corresponding to electronic transitions. For compounds like camphorimide, the n→π* and π→π* transitions of the carbonyl groups in the imide functionality are of primary interest. The signs and magnitudes of the Cotton effects (the CD peaks) are highly sensitive to the absolute configuration and conformation of the molecule.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. cas.cz An ORD curve that crosses the zero-rotation axis at the wavelength of a CD peak is known as a Cotton effect. The shape and sign of the Cotton effect in the ORD spectrum are directly related to the CD spectrum and provide stereochemical information.
Studies on camphorimide and its N-substituted derivatives have explored how different substituents on the nitrogen atom influence the chiroptical properties of the imide chromophore. By preparing various alkyl and aryl substituted imides, researchers can systematically probe the electronic and steric effects on the CD and ORD spectra. This detailed analysis helps in establishing structure-spectra correlations that can be applied to other chiral imides.
Table 3: Key Concepts in Chiroptical Spectroscopy
| Technique | Principle | Information Obtained | Application to Camphorimide |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Stereochemistry, conformation, electronic transitions of chromophores. | Probing the n→π* and π→π* transitions of the imide carbonyls to determine absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Wavelength-dependent measurement of optical rotation. cas.cz | Stereochemistry, confirmation of CD findings (Cotton effect). | Correlating the sign of the Cotton effect with the molecular structure. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| d-(+)-Camphoric acid |
| Camphorimide |
| Ethyl acetate |
| Toluene |
| 2-Hexanone |
| Butanal |
| Cyclohexylamine |
| Benzaldehyde |
| Diethyl Chloro Phosphate |
| Formamide |
| Ethane 1,2-diamine |
| Ethyl-2-butenoate |
| Gambogic acid |
| 4,5-Dichlorophthalic anhydride (B1165640) |
| Thiosemicarbazide |
Theoretical and Computational Studies Pertaining to D Camphocarboxylic Acid
Mechanistic Investigations of d-Camphocarboxylic Acid Reactions
Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction that has been investigated is its thermal decomposition, specifically the elimination of carbon dioxide.
Early kinetic studies of the decarboxylation of camphocarboxylic acid revealed that the reaction follows first-order kinetics. acs.org The rate of this reaction was observed to be highly dependent on the solvent used, indicating significant solvent-solute interactions in the transition state. acs.org For instance, experiments conducted at 98°C showed a dramatic variation in the reaction rate constant (K) across different solvents, from 0.000212 in water to 0.00848 in benzene. acs.org
Table 1: Rate Constants for the Decarboxylation of Camphocarboxylic Acid at 98°C in Various Solvents
| Solvent | Rate Constant (K) at 98°C |
| Water | 0.000212 |
| Diethyl Ether | 0.000302 |
| Phenetole | 0.000736 |
| Ethanol (B145695) | 0.001040 |
| Aniline | 0.003250 |
| Benzene | 0.008480 |
| Data sourced from Bredig, G. & Balcom, R. W. (1908). acs.org |
Modern computational methods, such as Density Functional Theory (DFT), allow for the modeling of this process. nih.gov Such investigations would typically calculate the reaction energy profile, identifying the transition state for the C-C bond cleavage and the subsequent release of CO2. These models can rationalize the observed solvent effects by calculating the differential solvation energies of the reactant and the transition state. For example, quantum mechanical calculations can be employed to understand how a proton transfer to the carbonyl oxygen, potentially facilitated by the solvent, might lower the activation barrier for the reaction. nih.gov While detailed quantum mechanical studies specifically on this compound's decarboxylation are not widely published, the methodologies are well-established from studies on other carboxylic acids. nih.govcopernicus.org
Stereochemical Influences in this compound-Mediated Processes
The rigid, chiral framework of the camphor (B46023) moiety is the most significant feature of this compound, and its influence on the stereochemistry of reactions is a key area of theoretical interest. The fixed stereogenic centers of the molecule can be used to induce chirality in other molecules during a chemical reaction, a process known as asymmetric catalysis or induction.
Computational models can be used to visualize and quantify the interactions that lead to stereoselectivity. For instance, when this compound is used as a chiral resolving agent or a catalyst, its bulky, three-dimensional structure creates a highly specific chiral environment around the reactive carboxylic acid group. Theoretical studies can model the non-covalent interactions (such as steric hindrance or hydrogen bonding) between the acid and a substrate molecule. These models can determine which of the possible diastereomeric transition states is lower in energy, thereby predicting the stereochemical outcome of the reaction.
Early experimental work already hinted at these possibilities. Kinetic studies involving both d- and l-camphocarboxylic acid dissolved in chiral d- and l-limonene were performed to probe the interactions between a chiral solute and a chiral solvent. acs.org Although in this specific case of decarboxylation, the rate was found to be equal in all four combinations, suggesting no significant combination between solvent and solute, it highlights the long-standing interest in the stereochemical interactions of this molecule. acs.org The concept of using chiral molecules to influence reaction outcomes dates back to early work where cinchona alkaloids were used to catalyze reactions, albeit with low success at the time. unibo.it The principles of chirality transfer are now a cornerstone of asymmetric synthesis, with computational studies being essential for understanding and predicting the origins of enantioselectivity. acs.org
Structure-Reactivity Relationship Modeling in this compound Chemistry
The reactivity of a carboxylic acid is fundamentally tied to its structure. libretexts.org Key factors include the electrophilicity of the carbonyl carbon and the stability of the carboxylate anion after deprotonation (which determines its acidity or pKa). libretexts.orgkhanacademy.org Computational chemistry provides tools to model these properties and establish clear structure-reactivity relationships. researchgate.net
The reactivity of carboxylic acid derivatives is governed by a balance between inductive and resonance effects. youtube.com The electronegative oxygen atoms of the carboxyl group withdraw electron density from the carbonyl carbon (an inductive effect), making it electrophilic and susceptible to attack by nucleophiles. youtube.com This electrophilicity is somewhat tempered by resonance, where a lone pair of electrons on the hydroxyl oxygen can be donated to the carbonyl carbon. libretexts.orgyoutube.com
In this compound, the carboxylic acid group is attached to a bulky, bicyclic alkane framework. Computational models can be used to assess how this camphor backbone affects reactivity:
Steric Hindrance: The sheer size of the camphor group can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered acids like acetic acid.
Electronic Effects: The alkyl groups of the camphor skeleton are weakly electron-donating. This can be modeled to quantify their effect on the electrophilicity of the carbonyl carbon and the stability of the conjugate base.
Acidity (pKa): Theoretical methods can calculate the Gibbs free energy of the deprotonation reaction in a solvent, allowing for the prediction of the acid dissociation constant (pKa). researchgate.net An error of just 1.36 kcal/mol in the calculated free energy can lead to an error of one pKa unit, highlighting the precision required of these models. researchgate.net
By comparing the computationally derived properties (e.g., partial charges, orbital energies, bond dissociation energies) of this compound with a series of other acids, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for a deeper, predictive understanding of its chemical behavior based on its unique molecular architecture. mdpi.com
Future Research Directions and Unexplored Avenues in D Camphocarboxylic Acid Chemistry
Development of Novel and Sustainable Synthetic Routes to d-Camphocarboxylic Acid
The pursuit of green chemistry principles is a driving force in modern synthetic chemistry. nih.govijsetpub.com Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of this compound and its precursors. This includes the use of renewable feedstocks, eco-friendly solvents, and catalytic systems that minimize waste and energy consumption. ijsetpub.com
Current synthetic strategies, while effective, often rely on harsh reagents and generate significant waste. nih.gov Innovations in this area could involve biocatalysis, leveraging enzymes to perform stereoselective transformations under mild conditions. researchgate.net Another promising approach is the development of continuous flow processes, which offer precise control over reaction parameters and can lead to reduced waste generation. researchgate.net The overarching goal is to create synthetic pathways that are not only economically viable but also align with the principles of sustainable development. nih.gov
Exploration of New Reactivity Patterns and Catalytic Roles for this compound
Beyond its traditional use as a chiral auxiliary and resolving agent, this compound and its derivatives hold untapped potential in catalysis. Future investigations should aim to uncover novel reactivity patterns and expand its role in promoting chemical transformations. This could involve its use as a chiral Brønsted acid catalyst or as a ligand for transition metal catalysts. nih.gov
The development of new catalysts is crucial for advancing sustainable organic synthesis. researchgate.net Research in this area could focus on designing catalysts that are highly efficient, selective, and reusable. researchgate.net For example, incorporating this compound into metal-organic frameworks (MOFs) or other porous materials could lead to heterogeneous catalysts with enhanced stability and recyclability. Understanding the intricate relationship between the catalyst's structure, its acidity, and its reactivity will be paramount in designing more effective catalytic systems. nih.govrsc.org
Advanced Spectroscopic and Analytical Techniques for this compound Derivatives
A deeper understanding of the structure and behavior of this compound derivatives requires the application of advanced analytical techniques. While standard methods provide basic characterization, more sophisticated approaches can offer unprecedented insights into their complex structures and interactions.
Future research should leverage techniques such as high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to elucidate the precise three-dimensional structures of these molecules. researchgate.net These methods are invaluable for understanding catalyst-substrate interactions and the mechanisms of chiral induction. nih.gov Furthermore, the development of real-time analytical methods will allow for better process control during synthesis, minimizing waste and improving efficiency. researchgate.net
Integration of this compound in Emerging Material Science Applications
The unique chiral structure of this compound makes it an attractive building block for the creation of novel materials with tailored properties. Future research is expected to explore its integration into various areas of material science, from polymers and nanomaterials to biomaterials. sigmaaldrich.cominteresjournals.org
In polymer chemistry, this compound can be used to introduce chirality into polymer backbones, potentially leading to materials with unique optical or mechanical properties. In the realm of nanotechnology, it could be used to functionalize nanoparticles, creating chiral surfaces for applications in catalysis or sensing. interesjournals.org Furthermore, its biocompatibility makes it a candidate for use in biomedical materials, such as drug delivery systems or tissue engineering scaffolds. interesjournals.orgnih.gov The exploration of "click chemistry" reactions could also provide efficient pathways for incorporating this compound into a wide range of materials. umich.edu
Computational Approaches to Predicting this compound Reactivity and Chiral Induction
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, and its application to this compound is a promising area for future research. cuvillier.de Density functional theory (DFT) calculations, for instance, can provide insights into reaction mechanisms, transition states, and the origins of stereoselectivity. researchgate.net
Q & A
Q. How can meta-analyses address gaps in d-camphocarboxylic acid’s applications in asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
